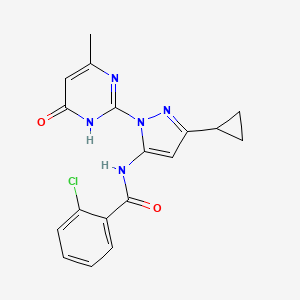![molecular formula C25H19F2N3O B2830147 8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-74-4](/img/structure/B2830147.png)
8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Fluorophores
Quinoline derivatives are recognized for their efficiency as fluorophores. They play a significant role in biochemistry and medicine for investigating various biological systems. The quest for new compounds that are more sensitive and selective remains a significant area of research. These derivatives, including aminoquinolines, are also explored for their potential as antioxidants and radioprotectors, indicating their broad utility in scientific research (Aleksanyan & Hambardzumyan, 2013).
Antitumor and Antimicrobial Applications
Quinoline and its derivatives are evaluated for their antitumor and antimicrobial properties. For instance, thiazolo[5,4-b]quinolines have been synthesized and tested for in vitro cytotoxicity against several cell lines, with specific structural features deemed essential for significant antitumor activity. These features include a positive charge density at specific carbon positions and the presence of a basic side chain, underlining the compound's potential in cancer research (Alvarez-Ibarra et al., 1997).
Synthesis and Drug Development
Research into the synthesis of novel quinoline derivatives for potential drug development is ongoing. The preparation of these compounds involves complex reactions that result in structures potentially useful as ligands for various receptors or as intermediates in the synthesis of pharmaceutically active compounds. For example, large-scale synthesis efforts focus on derivatives that are intermediates for drugs, showcasing the role of these compounds in medicinal chemistry (Bänziger et al., 2000).
Inhibitors for Specific Kinases
Quinoline carboxamides have been identified and optimized as selective inhibitors for the ataxia telangiectasia mutated (ATM) kinase, an essential enzyme in DNA damage response pathways. This discovery points to the potential of quinoline derivatives in developing targeted therapies for diseases related to DNA damage, such as cancer (Degorce et al., 2016).
Development of Viscosity-Sensitive Fluorescent Probes
2-Phenylbenzo[g]quinoxaline derivatives have been explored for their viscosity-sensitive fluorescent properties, with potential applications in viscosity detection. The design and synthesis of these compounds provide valuable insights into developing new tools for biochemical and medical research, emphasizing the versatility of quinoline derivatives in various scientific applications (Wang et al., 2009).
Eigenschaften
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O/c1-2-31-20-10-11-23-21(13-20)25-22(15-30(23)14-16-4-3-5-19(27)12-16)24(28-29-25)17-6-8-18(26)9-7-17/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJYWWJPXMOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2830065.png)
![2,4,7-Trimethyl-6-[2-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2830069.png)
![3-((2E)but-2-enyl)-8-[2-((2E)but-2-enyloxy)phenyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2830070.png)
![8-(4-Bromophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2830071.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)



![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)

![N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2830082.png)
![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)
![N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2830085.png)